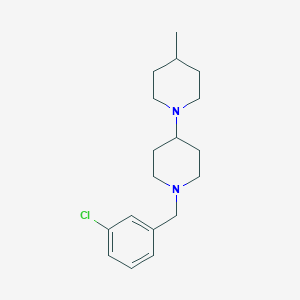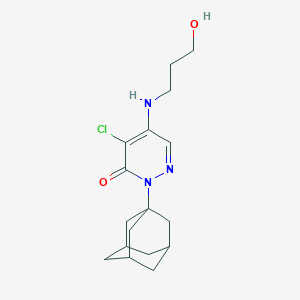
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure
准备方法
The synthesis of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes chlorination to form 1-chloroadamantane.
Formation of Intermediate: 1-chloroadamantane is then reacted with hydrazine to form 1-adamantylhydrazine.
Cyclization: The intermediate undergoes cyclization with 4-chloro-3-oxobutanoic acid to form the pyridazinone ring.
Substitution: Finally, the compound is reacted with 3-chloropropanol to introduce the hydroxypropylamino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: Due to its stability and unique structure, the compound is explored for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its mechanism of action and potential therapeutic applications.
作用机制
The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to penetrate cell membranes. The hydroxypropylamino group allows for hydrogen bonding and interaction with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
相似化合物的比较
Similar compounds to 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one include other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone ring, which may confer unique biological activities and applications.
属性
分子式 |
C17H24ClN3O2 |
|---|---|
分子量 |
337.8 g/mol |
IUPAC 名称 |
2-(1-adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-14(19-2-1-3-22)10-20-21(16(15)23)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13,19,22H,1-9H2 |
InChI 键 |
MPDPWJKVJCJVPT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
规范 SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
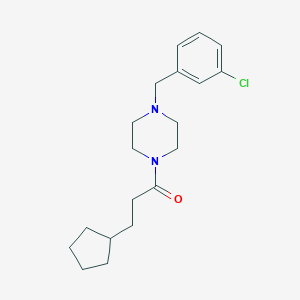
![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)

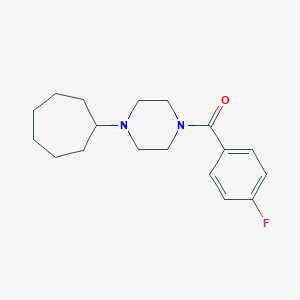
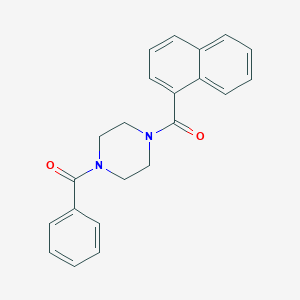
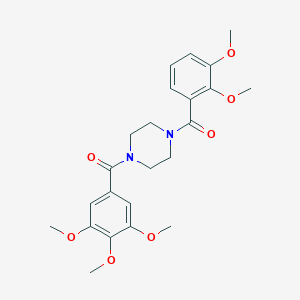

![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
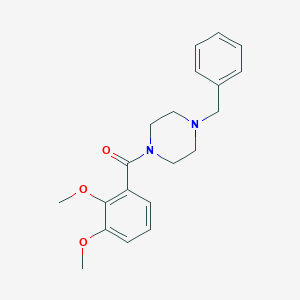
![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
